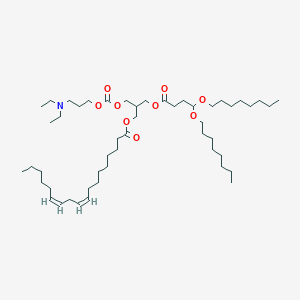

![molecular formula C19H14Cl2F2N4O2 B11935679 (3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B11935679.png)

(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

OICR-8268 is a small molecule ligand that binds reversibly to the DDB1- and CUL4-associated factor 1 (DCAF1) WDR domain with a dissociation constant (Kd) of 38 nanomolar. This compound is significant in the development of proteolysis targeting chimeras (PROTACs) and cancer therapeutics .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of OICR-8268 involves structure-guided hit optimization. Initially, a compound with a Kd of 11 micromolar was identified from a 114-billion-compound DNA-encoded library. Through similarity search and machine learning, the structure was optimized to achieve the final compound, OICR-8268, with a Kd of 38 nanomolar .

Industrial Production Methods: Currently, there is no detailed information available on the industrial production methods of OICR-8268. The compound is primarily used for research purposes and is synthesized in laboratory settings .

化学反应分析

Types of Reactions: OICR-8268 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. It binds to the DCAF1 WDR domain, facilitating the development of DCAF1-based PROTACs .

Common Reagents and Conditions: The synthesis of OICR-8268 involves standard organic synthesis reagents and conditions. Specific details on the reagents and conditions used in the optimization process are not publicly available .

Major Products Formed: The major product formed from the synthesis and optimization process is OICR-8268 itself, which is used as a tool compound in scientific research .

科学研究应用

OICR-8268 is an excellent tool compound for the development of next-generation DCAF1 ligands. It is used in cancer therapeutics, further investigation of DCAF1 functions in cells, and the development of DCAF1-based PROTACs. The compound has shown potential in targeting protein degradation pathways, making it a valuable asset in cancer research and drug development .

作用机制

OICR-8268 exerts its effects by binding to the WD40 repeat domain of DCAF1, a substrate receptor of two distinct E3 ligases (CRL4DCAF1 and EDVP). This binding inhibits the function of DCAF1, which plays a critical physiological role in protein degradation. The compound’s binding mode is supported by a co-crystal structure and extensive structure-activity relationship data .

相似化合物的比较

Similar Compounds:

- Z1391232269: An initial compound identified with a Kd of 11 micromolar .

- Other DCAF1 ligands: Various other small molecule ligands targeting DCAF1 have been identified, but OICR-8268 stands out due to its high potency and specificity .

Uniqueness: OICR-8268 is unique due to its high binding affinity (Kd of 38 nanomolar) and its ability to engage cellular targets effectively (EC50 of 10 micromolar as measured by cellular thermal shift assay). This makes it a highly potent and valuable tool compound for research and therapeutic development .

属性

分子式 |

C19H14Cl2F2N4O2 |

|---|---|

分子量 |

439.2 g/mol |

IUPAC 名称 |

N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-5-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide |

InChI |

InChI=1S/C19H14Cl2F2N4O2/c20-10-2-3-11(15(23)6-10)18-12(8-25-27-18)19(29)26-16(7-17(24)28)9-1-4-14(22)13(21)5-9/h1-6,8,16H,7H2,(H2,24,28)(H,25,27)(H,26,29)/t16-/m0/s1 |

InChI 键 |

IPDMIUDPUBUHSU-INIZCTEOSA-N |

手性 SMILES |

C1=CC(=C(C=C1[C@H](CC(=O)N)NC(=O)C2=C(NN=C2)C3=C(C=C(C=C3)Cl)F)Cl)F |

规范 SMILES |

C1=CC(=C(C=C1C(CC(=O)N)NC(=O)C2=C(NN=C2)C3=C(C=C(C=C3)Cl)F)Cl)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[(Z)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B11935597.png)

![3,5-dichloro-7-[(1S)-1-[[4-(4-fluorophenyl)-1-methylpiperidin-4-yl]methoxy]ethyl]-2H-indazole](/img/structure/B11935599.png)

![but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B11935607.png)

![4-[(2S,4R)-1-Acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydro-6-quinolinyl]benzoic acid](/img/structure/B11935634.png)

![2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid](/img/structure/B11935646.png)

![2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide](/img/structure/B11935649.png)

![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11935671.png)

![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)

![heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11935698.png)